![molecular formula C17H21ClN2O4 B2667789 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide CAS No. 941870-32-2](/img/structure/B2667789.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

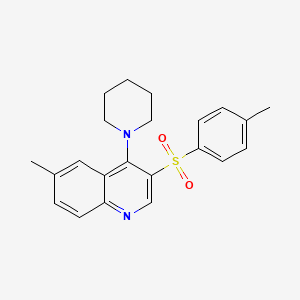

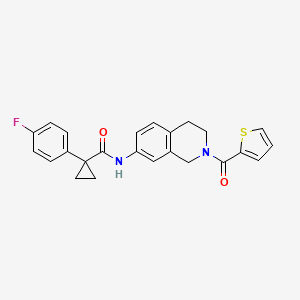

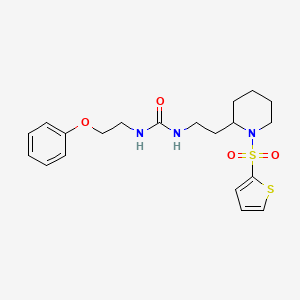

“N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group, which is a type of spiro compound where two rings share a single atom . It also contains a 2-chlorobenzyl group, which is a benzyl group with a chlorine atom attached to the second carbon .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group would form a spirocyclic structure, while the 2-chlorobenzyl group would add a benzene ring with a chlorine atom attached .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the spirocyclic group, the benzyl group, and the chlorine atom. The spirocyclic group might undergo reactions involving the opening of the ring, while the benzyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the spirocyclic group might influence its polarity and solubility, while the chlorine atom might affect its reactivity .科学的研究の応用

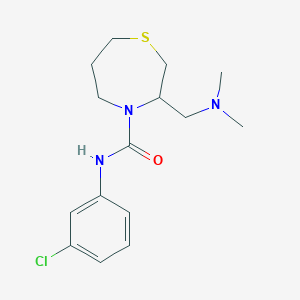

Synthesis and Structural Insights

The compound and its derivatives have been synthesized through various methods, contributing significantly to the field of organic synthesis. For instance, methods for creating functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives highlight the versatility of these compounds. These structures serve as essential sub-units in numerous bioactive compounds, demonstrating their importance in synthetic organic chemistry (Santos et al., 2000). Additionally, the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes from a trimethylenemethane dianion synthon further illustrates the compound's utility in generating complex molecular architectures (Alonso et al., 2005).

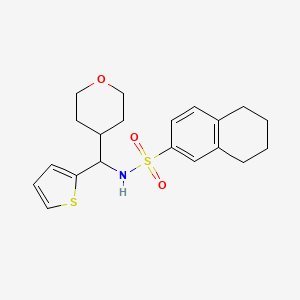

Bioactive Compound Development

Research into vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]non-2-ylmethyl moiety has yielded insights into metal complex formation and their potential applications. Such studies provide a foundation for developing compounds with specific biochemical activities, such as potential pharmaceutical agents (Canpolat & Kaya, 2004).

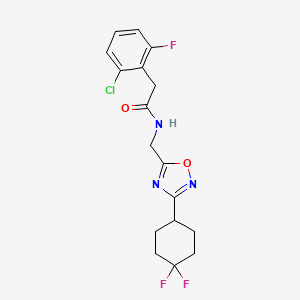

Potential Therapeutic Applications

The exploration of compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide has led to the identification of novel 5-HT1A receptor agonists. These compounds are promising candidates for the development of new therapeutic agents targeting central nervous system disorders, showcasing the compound's importance in medicinal chemistry (Franchini et al., 2017).

作用機序

Without specific studies or literature, it’s hard to predict the exact mechanism of action of this compound. Its biological activity would depend on its interactions with biological molecules, which could be influenced by its structure and chemical properties.

Safety and Hazards

特性

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4/c18-14-6-2-1-5-12(14)9-19-15(21)16(22)20-10-13-11-23-17(24-13)7-3-4-8-17/h1-2,5-6,13H,3-4,7-11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXKUZWFHGJTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B2667708.png)

![1-[4-(Tert-butyl)phenyl]-4-chloro-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile](/img/structure/B2667710.png)

![5-(3-oxo-3-(piperidin-1-yl)propyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2667712.png)

![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2667718.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B2667721.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2667723.png)

![6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2667726.png)

![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2667727.png)